molecular formula C20H25F2N5O4S B4348770 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348770
M. Wt: 469.5 g/mol
InChI Key: YRMWHLKELHHIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a difluoromethyl group, a dimethoxyphenyl group, and a pyrazole sulfonamide structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the attachment of the dimethoxyphenyl and sulfonamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced solubility.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the pyrazole sulfonamide structure can modulate the compound’s activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-sulfonamide
  • 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide

These compounds share similar structural features but differ in the position or type of substituents on the pyrazole ring, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N5O4S/c1-4-26-16(7-9-23-26)13-25(32(28,29)17-12-24-27(14-17)20(21)22)10-8-15-5-6-18(30-2)19(11-15)31-3/h5-7,9,11-12,14,20H,4,8,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMWHLKELHHIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CN(N=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

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